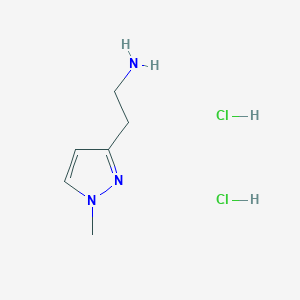

3-Aminoethyl-1-methylpyrazole dihydrochloride

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-5-3-6(8-9)2-4-7;;/h3,5H,2,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGHWQCIIKIHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Aminoethyl-1-methylpyrazole dihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Aminoethyl-1-methylpyrazole Dihydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Aminoethyl-1-methylpyrazole dihydrochloride, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Pyrazole scaffolds are prevalent in numerous pharmaceuticals, acting as bioisosteres for amides or phenols and exhibiting a wide range of biological activities.[1][2][3][4] The target molecule, as a potential histamine analogue, presents specific synthetic challenges, including the construction of the substituted pyrazole core and the regioselective installation of the N-methyl group.[5]

This document details a robust and efficient synthetic strategy, beginning with readily available precursors and proceeding through a logical sequence of transformations. We will explore the underlying chemical principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols. The primary route discussed involves the construction of a β-keto ester intermediate, followed by a classical Knorr pyrazole synthesis and subsequent deprotection. Alternative strategies and the critical challenge of N-alkylation regioselectivity are also discussed to provide a complete scientific picture.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of 3-Aminoethyl-1-methylpyrazole dihydrochloride (I) can be approached from several angles. A logical retrosynthetic analysis breaks the molecule down into simpler, more accessible starting materials.

The primary disconnection points are the bonds formed during the pyrazole ring cyclization and the N-alkylation step. This leads to two principal forward-thinking strategies:

-

Strategy A: Pre-N-Methylation Cyclization. This is the most direct and regioselective approach. It involves the cyclization of a linear precursor already containing the required carbon backbone with methylhydrazine. This ensures the methyl group is installed on the N1 position from the outset, avoiding isomerization issues.

-

Strategy B: Post-Cyclization N-Alkylation. This strategy involves synthesizing the 3-(aminoethyl)-1H-pyrazole core first, followed by an N-methylation step. While conceptually simple, this route is complicated by the tautomeric nature of the pyrazole ring, which often leads to a mixture of N1 and N2 alkylated regioisomers, necessitating complex purification.[6][7]

This guide will focus on Strategy A, as it offers superior control over the final product's regiochemistry.

Caption: Retrosynthetic analysis of 3-Aminoethyl-1-methylpyrazole via Strategy A.

Detailed Synthesis Pathway and Experimental Protocols

The following three-step synthesis is a robust and scalable method for producing the target compound with high purity and regiochemical control, adapted from established literature procedures.[5]

Step 1: Synthesis of the β-Keto Ester Precursor (III)

The synthesis begins with the creation of a key linear intermediate, a β-keto ester, from a protected amino acid. This step effectively builds the carbon backbone required for the final product.

Causality and Expertise:

-

Starting Material: N-Boc-β-alanine is selected as the starting material. The Boc (tert-butoxycarbonyl) group is a crucial choice for protecting the amine functionality. It is highly stable under the basic or neutral conditions of the acylation and subsequent cyclization steps but can be removed cleanly under acidic conditions in the final step.[5]

-

Acylating Agent: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is used as a highly effective acylating agent to generate a reactive acyl Meldrum's acid intermediate. This intermediate readily undergoes methanolysis to form the desired methyl β-keto ester without the need for harsh reagents like acyl chlorides.[8]

Experimental Protocol: Synthesis of Methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate (III)

-

To a solution of N-Boc-β-alanine (1 equivalent) in dichloromethane (DCM) at 0 °C, add Meldrum's acid (1.1 equivalents) followed by 4-dimethylaminopyridine (DMAP, 2 equivalents).

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 equivalents) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the mixture with DCM, wash sequentially with 1 M KHSO₄ and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the crude residue in methanol and reflux for 5 hours.

-

Evaporate the solvent in vacuo to yield the crude β-keto ester (III), which is often used in the next step without further purification.

Step 2: Knorr Pyrazole Synthesis to Form the Protected Core (II)

This step is the cornerstone of the synthesis, where the pyrazole ring is formed via the Knorr pyrazole synthesis. This classic reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[9][10][11]

Causality and Expertise:

-

Reagent Choice: Methylhydrazine is used as the nitrogen source. Its use directly and regiospecifically installs the required methyl group onto the N1 position of the pyrazole ring. The more nucleophilic substituted nitrogen of methylhydrazine preferentially attacks the ketone carbonyl, and the less hindered terminal nitrogen attacks the ester carbonyl, driving the formation of the desired 1,3,5-substituted pyrazole isomer.

-

Reaction Conditions: Refluxing in methanol provides sufficient thermal energy to drive the condensation and subsequent dehydration/cyclization, while also serving as an effective solvent for the reactants.

Experimental Protocol: Synthesis of tert-butyl [2-(1-methyl-5-hydroxy-1H-pyrazol-3-yl)ethyl]carbamate (II)

-

Dissolve the crude β-keto ester (III) from the previous step (1 equivalent) in methanol.

-

Add methylhydrazine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or carried forward if sufficiently pure.

Step 3: Deprotection and Dihydrochloride Salt Formation (I)

The final step involves the removal of the Boc protecting group and the formation of the stable dihydrochloride salt.

Causality and Expertise:

-

Deprotection: The Boc group is acid-labile. A strong acid, such as hydrochloric acid dissolved in an organic solvent like ethyl acetate or dioxane, is used to cleave the protecting group efficiently, releasing the free primary amine.

-

Salt Formation: The use of excess hydrochloric acid serves a dual purpose. It not only catalyzes the deprotection but also protonates both the newly freed aminoethyl nitrogen and the basic pyrazole ring nitrogen, forming the highly crystalline and water-soluble dihydrochloride salt. This greatly aids in purification (often by simple filtration) and improves the long-term stability of the final product.[5]

Experimental Protocol: Synthesis of 3-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride (I)

-

Suspend the protected pyrazole (II) (1 equivalent) in ethyl acetate.

-

Add a saturated solution of HCl in ethyl acetate (typically 3-4 M, 5-10 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

A precipitate will typically form during the reaction.

-

Collect the solid product by vacuum filtration, wash with cold ethyl acetate or diethyl ether to remove any non-polar impurities.

-

Dry the white solid under vacuum to yield the final product (I) as a stable dihydrochloride salt.

The Challenge of N-Alkylation Regioselectivity

While the presented pathway (Strategy A) circumvents the issue, it is crucial for researchers to understand the primary challenge of Strategy B: the N-alkylation of an existing pyrazole ring. Pyrazoles unsubstituted on nitrogen exist as a mixture of tautomers, which complicates direct alkylation.[7]

Alkylation of a 3-substituted-1H-pyrazole with an alkylating agent like methyl iodide under basic conditions typically yields a mixture of the 1,3- and 1,5-disubstituted regioisomers. The ratio of these products is influenced by steric hindrance, the nature of the base, the solvent, and the electrophile.[1][6] Achieving high regioselectivity often requires specialized reagents or multi-step protecting group strategies, making the pre-alkylation cyclization approach (Strategy A) far more efficient for this target molecule.

Caption: Regioselectivity challenge in post-cyclization N-methylation of pyrazoles.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the recommended synthetic pathway. Yields are representative and may vary based on scale and purification efficiency.

| Step | Transformation | Key Reagents | Solvent | Temp. | Typical Yield | Reference |

| 1 | N-Boc-β-alanine → β-Keto Ester (III) | EDC·HCl, DMAP, Meldrum's Acid | DCM, then MeOH | 0°C → RT, then Reflux | ~85-95% (crude) | [5][8] |

| 2 | β-Keto Ester (III) → Protected Pyrazole (II) | Methylhydrazine | Methanol | Reflux | ~70-85% | [5] |

| 3 | Protected Pyrazole (II) → Final Product (I) | HCl in EtOAc | Ethyl Acetate | RT | ~80-90% | [5] |

Conclusion

The synthesis of 3-Aminoethyl-1-methylpyrazole dihydrochloride is most effectively and regioselectively achieved through a three-step sequence involving the formation of a β-keto ester from N-Boc-β-alanine, a subsequent Knorr cyclization with methylhydrazine, and a final acid-mediated deprotection and salt formation. This pathway provides excellent control over the N1-methylation, avoiding the problematic regioisomer mixtures that arise from post-cyclization alkylation strategies. The protocols described herein are robust, utilize readily available reagents, and are suitable for implementation by researchers and drug development professionals requiring access to this valuable heterocyclic building block.

References

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Amino Acids to Small Rings: A Simple and General Entry to Functionalized Azetidines, Pyrrolidines, and Piperidines. Chemistry – A European Journal, 17(38), 10633-10646.

-

Beaudoin, D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3405. Available at: [Link]

-

Beaudoin, D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

-

El-Faham, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6295. Available at: [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Omega, 7(31), 27365–27375. Available at: [Link]

-

Kumar, A., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

-

Wang, Z., et al. (2023). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters, 25(1), 126–131. Available at: [Link]

-

Dr. Venkatesh P. (2022). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

-

ResearchGate. (2017). A mechanism of pyrazole forming reaction. Available at: [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

-

Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1). Available at: [Link]

-

Grošelj, U., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available at: [Link]

-

Grošelj, U., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Request PDF on ResearchGate. Available at: [Link]

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. Available at: [Link]

-

Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

- Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole.

-

Al-Zaydi, K. M., & Al-Faifi, S. A. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(12), 20636-20647. Available at: [Link]

-

Kumpf, K., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(3), 579. Available at: [Link]

-

Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]

-

Karami, B., et al. (2023). A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst. Chemistry Central Journal, 16(1), 1-13. Available at: [Link]

-

Santos, M. A. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(15), 4966. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 9. name-reaction.com [name-reaction.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminoethyl-1-methylpyrazole dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoethyl-1-methylpyrazole dihydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. As a derivative of the pyrazole scaffold, it belongs to a class of compounds known for a wide range of biological activities.[1] The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent amine. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing everything from reaction kinetics and formulation to bioavailability and pharmacokinetics.

This guide provides a comprehensive overview of the core physicochemical properties of 3-Aminoethyl-1-methylpyrazole dihydrochloride, detailing not just the properties themselves, but also the experimental methodologies required for their determination. This approach is designed to equip researchers with the practical knowledge needed to validate this compound in a laboratory setting.

Chemical Identity and Structure

-

Chemical Name: 3-(2-Aminoethyl)-1-methyl-1H-pyrazole dihydrochloride

-

CAS Number: 1221792-88-6

-

Molecular Formula: C₆H₁₁N₃ · 2HCl (C₆H₁₃Cl₂N₃)

-

Appearance: Solid

The structure consists of a 1-methylpyrazole ring substituted at the 3-position with an aminoethyl side chain. The dihydrochloride salt form indicates that both the pyrazole ring nitrogen and the primary amine of the ethyl side chain are protonated.

Core Physicochemical Properties: A Methodological Approach

A precise understanding of the physicochemical properties of a compound is the bedrock of its development. Below, we detail these properties and the robust methodologies for their determination.

Table 1: Summary of Physicochemical Properties

| Property | Value/Expected Range | Significance |

| Molecular Weight | 199.10 g/mol | Fundamental for all stoichiometric calculations in synthesis and analysis. |

| Melting Point | Not available (expected to be a high-melting solid) | An indicator of purity and identity. A sharp melting range is characteristic of a pure substance.[2] |

| Solubility | Expected to be soluble in water and polar protic solvents. | Crucial for formulation, in vitro assay design, and predicting in vivo absorption. |

| pKa | Multiple values expected (amine and pyrazole nitrogens) | Governs the ionization state at different pH values, affecting solubility, membrane permeability, and receptor binding. |

| Stability | Expected to be a stable solid, but sensitive to high pH. | Determines storage conditions, shelf-life, and compatibility with other substances. |

Molecular Weight Determination

The molecular weight is calculated based on the molecular formula, C₆H₁₃Cl₂N₃. However, experimental verification is a critical step in confirming the identity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: Molecular Weight Verification by ESI-HRMS

-

Sample Preparation: Dissolve a small amount of 3-Aminoethyl-1-methylpyrazole dihydrochloride in a suitable solvent (e.g., methanol or water) to a final concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: The protonated molecule (M+H)⁺, corresponding to the free base C₆H₁₁N₃, should be observed. The expected m/z for [C₆H₁₂N₃]⁺ would be approximately 126.1031. The high resolution of the instrument allows for confirmation of the elemental composition.

Causality and Trustworthiness

ESI is a soft ionization technique, meaning it is unlikely to cause fragmentation of the parent molecule, providing a clear molecular ion peak. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula, thus validating the compound's identity.

Workflow for Molecular Weight Verification

Caption: Workflow for molecular weight confirmation using ESI-HRMS.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. For a dihydrochloride salt of an amine, this value is often high and may be a decomposition temperature rather than a true melting point.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry solid. Pack the powder into a capillary tube to a height of about 3 mm.[2]

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate initially, then slow the rate to 1-2°C per minute as the expected melting point is approached.[2]

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the sample is completely liquid. This is the melting range. Note any decomposition (e.g., color change, gas evolution).

Expertise and Self-Validation

A broad melting range is indicative of an impure sample.[2] The protocol's trustworthiness comes from the use of a calibrated instrument and a slow heating rate near the melting point to ensure thermal equilibrium between the sample and the thermometer.[2]

Solubility Profile

The dihydrochloride salt form is intended to enhance aqueous solubility. A qualitative and quantitative solubility assessment is essential for practical applications.

Experimental Protocol: Determining Solubility

-

Qualitative Assessment: To a series of vials, add a small amount (e.g., 1-2 mg) of the compound. Add 1 mL of various solvents (e.g., water, ethanol, DMSO, acetone, dichloromethane) and observe for dissolution at room temperature with agitation.

-

Quantitative Aqueous Solubility (Shake-Flask Method):

-

Add an excess amount of the solid to a known volume of purified water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Causality and Rationale

The shake-flask method is considered the benchmark for determining equilibrium solubility. It ensures that the solution is saturated, providing a true measure of the compound's solubility under the specified conditions. The choice of analytical method for quantification must be validated for linearity and accuracy. Introducing polar functional groups or forming salts are common strategies to improve the solubility of pyrazole derivatives.[3]

Solubility Determination Workflow

Caption: Workflow for qualitative and quantitative solubility assessment.

pKa Determination

The pKa values are critical as they dictate the charge state of the molecule at a given pH. For 3-Aminoethyl-1-methylpyrazole dihydrochloride, we expect at least two pKa values: one for the primary amine on the ethyl side chain and one for the pyrazole ring. The parent pyrazole has a pKa of approximately 2.5.[4]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points are identified as the points of maximum slope on the curve.

Expertise and Interpretation

The titration of a dihydrochloride salt with a strong base will reveal two equivalence points. The first pKa will likely correspond to the more acidic proton on the pyrazolium ring, while the second will correspond to the ammonium group of the side chain. This method is highly reliable as it directly measures the change in proton concentration.

Stability Assessment

Stability testing is crucial to determine appropriate storage conditions and shelf-life. As an amine hydrochloride, the compound is likely stable as a solid but may be susceptible to degradation in solution, particularly at higher pH where the free base can be liberated.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound and a solution at elevated temperatures.

-

Photolytic: Expose a solution to UV light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from all potential degradation products.[5]

-

Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products.

Trustworthiness and Rationale

Forced degradation studies are a cornerstone of pharmaceutical stability testing. They help to identify potential degradation pathways and validate the analytical methods used for stability monitoring.[5] The use of a validated, stability-indicating HPLC method is non-negotiable for ensuring that the observed decrease in the main peak is due to degradation and not analytical artifact.

Conclusion

While specific experimental data for 3-Aminoethyl-1-methylpyrazole dihydrochloride is not widely published, its physicochemical profile can be thoroughly established using the robust, validated methodologies outlined in this guide. For the researcher or drug development professional, the true value lies not just in a list of properties, but in understanding the principles and practical steps required to generate and validate this data. This knowledge ensures the scientific integrity of future work and provides a solid foundation for the development of this promising pyrazole derivative.

References

-

Sharath, H. R., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC, 2017. [Link]

-

University of Colorado Boulder. Melting point determination. [Link]

-

RSC Publishing. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Med. Chem., 2022, 13, 937-957. [Link]

-

European Medicines Agency. Guideline on Stability testing of existing active substances and related finished products. 2023. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-for-3-Aminoethyl-1-methylpyrazole-dihydrochloride

Abstract

This guide addresses the mechanism of action for the novel compound 3-Aminoethyl-1-methylpyrazole dihydrochloride. As of the date of this publication, this specific molecule is not well-characterized in peer-reviewed literature, presenting a typical challenge in drug discovery and development. This document, therefore, serves as an in-depth, technical roadmap for researchers, scientists, and drug development professionals on how to systematically elucidate the compound's mechanism of action (MoA). We will proceed from foundational structural analysis and hypothesis generation to a comprehensive, multi-tiered experimental framework for target identification, validation, and pathway characterization. The protocols and strategies outlined herein are grounded in established, authoritative methodologies to ensure scientific rigor and integrity.

Part 1: Foundational Analysis and Hypothesis Generation

The initial step in characterizing a novel compound is to derive plausible biological hypotheses from its chemical structure. The structure of 3-Aminoethyl-1-methylpyrazole provides two key pharmacophoric features that guide our investigation.

1.1. The Pyrazole Core: The pyrazole ring is a prominent scaffold in medicinal chemistry, found in numerous approved drugs with a wide array of biological activities.[1][2][3] Derivatives of pyrazole are known to act as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[1][2][4] This broad bioactivity suggests that the pyrazole core of our compound could interact with a diverse range of protein targets, including enzymes and receptors.[5]

1.2. The Aminoethyl Side Chain: The -(CH2)2-NH2 (aminoethyl) moiety is structurally reminiscent of the side chains of biogenic amine neurotransmitters, most notably histamine. This structural analogy forms our primary hypothesis:

Primary Hypothesis: 3-Aminoethyl-1-methylpyrazole may act as a modulator of histamine receptors.

Histamine receptors are a class of G protein-coupled receptors (GPCRs) with four known subtypes (H1, H2, H3, H4) that mediate a wide range of physiological and pathological processes.[6] In particular, the H1 receptor is involved in allergic responses and is a key target for antihistamines.[6][7] The H2 receptor agonist activity of Betazole, another pyrazole-containing compound, lends further credence to this hypothesis.[2]

Part 2: A Strategic Framework for Mechanism of Action Elucidation

Elucidating a compound's MoA is a critical step in drug development, essential for understanding efficacy and predicting potential side effects.[8][9] We propose a systematic, multi-phase approach, beginning with broad screening and progressively narrowing the focus to a specific target and pathway.

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Part 3: Experimental Protocols and Methodologies

This section provides detailed protocols for the key experimental phases outlined above. The choice of these methods is based on their proven reliability and widespread use in the drug discovery field.[10][11]

3.1. Phase 1: Target Discovery - Casting a Wide Net

The initial goal is to identify the biological targets of the compound without prior bias, a process often called target deconvolution.[8][12][13]

3.1.1. Protocol: Broad Receptor/Enzyme Profiling

This is a foundational experiment to rapidly screen the compound against a large panel of known biological targets.

-

Objective: To identify high-affinity interactions with known receptors, ion channels, transporters, and enzymes.

-

Methodology:

-

Compound Submission: Submit 3-Aminoethyl-1-methylpyrazole dihydrochloride to a commercial profiling service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

-

Assay Format: The service will perform a battery of in vitro binding or functional assays, typically at a fixed concentration (e.g., 10 µM).

-

Data Analysis: Results are reported as percent inhibition or activation relative to a control. "Hits" are typically defined as compounds causing >50% modulation.

-

-

Causality: This approach is unbiased and provides a rapid, comprehensive overview of the compound's potential targets, guiding subsequent, more focused experiments.

3.1.2. Protocol: Affinity Chromatography-Mass Spectrometry

This method identifies proteins that physically bind to the compound.[12][14]

-

Objective: To isolate and identify direct binding partners from a complex biological sample.

-

Methodology:

-

Probe Synthesis: Synthesize a derivative of 3-Aminoethyl-1-methylpyrazole with a linker arm and an affinity tag (e.g., biotin). It is critical to ensure this modification does not abrogate biological activity.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

-

Incubation: Incubate the beads with a cell lysate or tissue homogenate.

-

Washing: Perform stringent washes to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins.

-

Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Trustworthiness: This protocol includes a crucial control: a parallel experiment with beads that have not been coated with the compound. True binding partners should only be present in the compound-treated eluate.

3.2. Phase 2: Target Validation - Confirming the Interaction

Once putative targets are identified, the next step is to confirm the interaction using orthogonal methods, both in vitro and in a cellular context.

3.2.1. Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target inside intact cells.[14][15]

-

Objective: To demonstrate target engagement in a physiological environment.

-

Methodology:

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures. Ligand binding typically stabilizes a protein, increasing its melting temperature.

-

Lysis & Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Analysis: Plot the soluble protein amount versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

-

-

Expertise: This method is invaluable as it requires no modification to the compound and confirms binding in the complex milieu of the cell.[15]

3.3. Phase 3: Pathway Characterization - Mapping the Functional Consequences

Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional cellular response.

3.3.1. Hypothetical Pathway Based on Primary Hypothesis (Histamine H1 Receptor Agonism)

Based on our primary hypothesis, we will investigate the signaling pathway downstream of the Histamine H1 receptor, which is a Gq-coupled GPCR.[7][16]

Caption: Hypothesized signaling pathway for H1 receptor agonism.[7][17]

3.3.2. Protocol: Inositol Phosphate (IP3) Accumulation Assay

Activation of the Gq/PLC pathway results in the production of inositol triphosphate (IP3).[7] Measuring IP3 accumulation is a direct functional readout of H1 receptor activation.

-

Objective: To quantify the functional agonism of the compound at the H1 receptor.

-

Methodology:

-

Cell Line: Use a cell line engineered to express the human H1 receptor (e.g., CHO-H1R or HEK293-H1R).

-

Treatment: Treat the cells with increasing concentrations of 3-Aminoethyl-1-methylpyrazole. Include a known H1 agonist (e.g., histamine) as a positive control.

-

Lysis & Detection: Lyse the cells and measure IP3 levels using a commercially available assay kit (e.g., HTRF or ELISA-based).

-

Analysis: Plot the IP3 concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

-

-

Data Presentation:

| Compound | Target | Assay Type | Result (EC50) |

| 3-Aminoethyl-1-methylpyrazole | Histamine H1 Receptor | IP3 Accumulation | Experimental Value |

| Histamine (Control) | Histamine H1 Receptor | IP3 Accumulation | ~100 nM |

-

Trustworthiness: This functional assay directly links receptor engagement to a downstream signaling event, providing strong evidence for the proposed mechanism of action.

Part 4: Conclusion

The process of elucidating the mechanism of action for a novel compound like 3-Aminoethyl-1-methylpyrazole dihydrochloride is a systematic, hypothesis-driven investigation. It requires a logical progression from broad, unbiased screening to specific, targeted validation and functional characterization. By following the integrated framework of target discovery, validation, and pathway analysis detailed in this guide, researchers can confidently and rigorously define the compound's biological activity, paving the way for further preclinical and clinical development.

References

-

Histamine H1 receptor - Wikipedia. Wikipedia. Available at: [Link]

-

Alam, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

-

Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy. Available at: [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Scientific Research in Allied Sciences. Available at: [Link]

-

Alam, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. Available at: [Link]

-

Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. Available at: [Link]

-

Mizuguchi, H., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences. Available at: [Link]

-

Bennani, F., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances. Available at: [Link]

-

Parikh, J.R., et al. (2014). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PLOS Computational Biology. Available at: [Link]

-

Target Deconvolution. Creative Biolabs. Available at: [Link]

-

Zock, J. (2007). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link]

-

Gold, M. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

-

Moral, A., et al. (2006). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Cellular Signalling. Available at: [Link]

-

Histamine receptor - Wikipedia. Wikipedia. Available at: [Link]

-

Stokes, J.M. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. Available at: [Link]

-

Target Identification and Mode of Action Studies. University of Florida. Available at: [Link]

-

Stokes, J.M. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Bhat, M.A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine receptor - Wikipedia [en.wikipedia.org]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 9. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 12. technologynetworks.com [technologynetworks.com]

- 13. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 14. journals.asm.org [journals.asm.org]

- 15. drughunter.com [drughunter.com]

- 16. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in drug discovery.[3][4][5] Pyrazole derivatives exhibit an extensive spectrum of pharmacological activities, leading to their successful development as therapeutic agents for a wide range of diseases.[6][7][8][9] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, underscoring its therapeutic significance.[3][4][5] This guide provides an in-depth exploration of the principal biological activities of pyrazole derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the molecular mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols for their evaluation.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Many pyrazole derivatives have been developed as potent anti-inflammatory agents, primarily through the targeted inhibition of cyclooxygenase (COX) enzymes.[7][10]

Mechanism of Action: The COX-1/COX-2 Paradigm

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12] There are two primary isoforms:

-

COX-1: A constitutive enzyme expressed in most tissues, responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[12][13]

-

COX-2: An inducible enzyme, primarily expressed at sites of inflammation.[12][13]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[13] Many pyrazole-based drugs, most notably Celecoxib , are designed as selective COX-2 inhibitors .[11][13][14] This selectivity is achieved because the active site of COX-2 has a larger, more flexible binding pocket compared to COX-1.[12] The chemical structure of these pyrazole derivatives, often featuring a sulfonamide side chain, allows them to bind specifically within this larger pocket, effectively blocking COX-2 while sparing COX-1.[11][12][13] This targeted action reduces inflammation and pain with a lower risk of gastrointestinal complications.[12]

Data Summary: COX-2 Inhibitory Activity

The efficacy of pyrazole derivatives is often quantified by their IC50 values (the concentration required to inhibit 50% of enzyme activity). A high selectivity index (SI = IC50 COX-1 / IC50 COX-2) is desirable.

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | ~0.04 | >78 | [15] |

| Compound 5u | 1.79 | 74.92 | [15] |

| Compound 5s | 2.51 | 72.95 | [15] |

| AD 532 | Less potent than Celecoxib | - | [16] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[17][18] The injection of carrageenan, an irritant, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling).[19]

Methodology:

-

Animal Model: Use male Wistar rats (150-200g). House them under standard laboratory conditions and fast overnight before the experiment, with water ad libitum.

-

Grouping: Divide animals into at least three groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).

-

Standard Group: Receives a reference drug (e.g., Celecoxib or Indomethacin).

-

Test Group(s): Receives the pyrazole derivative at various doses.

-

-

Drug Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Causality and Analysis: The increase in paw volume is a direct measure of inflammatory edema. Calculate the percentage inhibition of edema for each group relative to the control group. A significant reduction in paw volume in the test group indicates potent anti-inflammatory activity.

-

Formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a key feature in numerous compounds designed to combat cancer.[20][21] Unlike their anti-inflammatory counterparts, anticancer pyrazoles do not converge on a single mechanism. Instead, they interact with a wide array of targets crucial for cancer cell proliferation, survival, and metastasis.[20][22]

Mechanisms of Action

Pyrazole derivatives exert their anticancer effects through various mechanisms:

-

Kinase Inhibition: Many pyrazoles act as potent inhibitors of protein kinases that are often overactive in cancer cells. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[20][22] Inhibition of these pathways can halt cell cycle progression and block tumor angiogenesis.[23]

-

Induction of Apoptosis: Several derivatives can trigger programmed cell death (apoptosis) in cancer cells.[22][24] This can be achieved by modulating the expression of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[25]

-

Tubulin Polymerization Inhibition: Some pyrazoles disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[22]

Conclusion and Future Outlook

The pyrazole scaffold is undeniably a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities. The success of pyrazole-based drugs in treating inflammation, cancer, and other conditions provides a solid foundation for future research. Current and future efforts are focused on synthesizing novel derivatives with enhanced potency, greater selectivity, and improved safety profiles. The exploration of pyrazole-containing hybrid molecules, which combine the pyrazole core with other pharmacophores, represents a promising strategy for developing multi-target agents capable of addressing complex diseases with greater efficacy. As our understanding of molecular biology deepens, the rational design of pyrazole derivatives will continue to yield innovative and impactful therapeutic agents.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- Celecoxib - Wikipedia. (n.d.).

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).

- "Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks. (n.d.).

- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.).

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH. (n.d.).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.).

- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).

- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.).

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. (2022, July 23).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).

- Antibiotic sensitivity testing - Wikipedia. (n.d.).

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13).

- Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. (n.d.).

- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Semantic Scholar. (n.d.).

- Antimicrobial Susceptibility Testing : Clinical Infectious Diseases - Ovid. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. (2024, July 16).

- Full article: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - Taylor & Francis. (2016, October 31).

- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. (n.d.).

- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.).

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5).

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).

- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. (n.d.).

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC - NIH. (n.d.).

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).

- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry - JOCPR. (n.d.).

- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. (2023, August 17).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).

- Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.).

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).

- Pyrazole derivatives 2-9 preliminary antibacterial activity versus Gram positive and negative bacteria. - ResearchGate. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. researchgate.net [researchgate.net]

- 10. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpras.com [ijpras.com]

- 18. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 21. srrjournals.com [srrjournals.com]

- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinPGx [clinpgx.org]

- 24. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Aminoethyl-1-methylpyrazole dihydrochloride: A Selective Histamine H1 Receptor Agonist for Research Applications

Abstract: This technical guide provides an in-depth overview of 3-Aminoethyl-1-methylpyrazole dihydrochloride, a pyrazole-based compound designed to act as a selective agonist for the histamine H1 receptor (H1R). The guide is intended for researchers, scientists, and drug development professionals investigating the physiological and pathophysiological roles of the H1R. It covers the chemical properties, a plausible synthesis route, the established mechanism of action for H1R agonists, and detailed, field-proven protocols for in vitro characterization. Due to the limited publicly available pharmacological data for this specific compound, this guide incorporates data from well-characterized selective H1R agonists, such as 2-(3-trifluoromethylphenyl)histamine, to provide a robust framework for experimental design and data interpretation.

Introduction: The Role of Selective H1 Receptor Agonists in Research

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of allergic and inflammatory responses.[1] Its activation by histamine leads to a wide range of physiological effects, including smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves.[2] While H1R antagonists (antihistamines) are widely used therapeutically, selective H1R agonists are invaluable tools in preclinical research. They allow for the precise interrogation of H1R function and its downstream signaling pathways in various physiological systems, from the central nervous system to peripheral tissues.[3][4]

3-Aminoethyl-1-methylpyrazole dihydrochloride belongs to a class of pyrazole-containing compounds that act as histamine analogues. This guide provides a comprehensive technical overview for its application in a research setting, focusing on the core principles and methodologies required for its effective use.

Section 1: Compound Profile and Synthesis Overview

Chemical Properties

A clear understanding of the physicochemical properties of a research compound is fundamental for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride | |

| CAS Number | 1221792-88-6 | [5] |

| Molecular Formula | C₆H₁₃Cl₂N₃ | [5] |

| Molecular Weight | 202.09 g/mol | |

| Physical Form | Solid | [5] |

| Purity | ≥95% (typical) | [5] |

| InChI Key | ZDGHWQCIIKIHNA-UHFFFAOYSA-N | [5] |

Synthesis Pathway Overview

The synthesis of pyrazole derivatives, including those analogous to 3-Aminoethyl-1-methylpyrazole, is well-documented in organic chemistry literature. A common and effective strategy involves the cyclization of a β-keto ester with a substituted hydrazine, followed by functional group manipulations to yield the desired aminoethyl side chain.[6][7] The following scheme illustrates a plausible synthetic route based on established methods.

The rationale for this multi-step synthesis is to build the core pyrazole structure first and then introduce the reactive aminoethyl group in a protected form. The final deprotection step is critical and is typically performed under acidic conditions, which also facilitates the formation of the dihydrochloride salt, enhancing the compound's stability and solubility in aqueous buffers.[6]

Section 2: Mechanism of Action and Pharmacological Profile

Mechanism of Action at the H1 Receptor

3-Aminoethyl-1-methylpyrazole dihydrochloride is designed to function as an agonist at the H1R. Like the endogenous ligand histamine, it binds to the receptor and stabilizes its active conformation. The H1R is canonically coupled to the Gq/11 family of G-proteins.[1] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] This signaling cascade is the primary mechanism through which H1R activation mediates its physiological effects.

Pharmacological Data of Representative H1R Agonists

| Compound | Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Source(s) |

| Histamine | Human H1R | [³H]mepyramine binding | - | - | [2] |

| Histamine | DDT₁MF-2 Cells | Inositol Phosphate Accumulation | - | 27,000 | [10] |

| 2-(3-Trifluoromethylphenyl)histamine | Guinea Pig H1R | Functional Assay | 5.9 (pKi) | - | [11] |

| 2-Thiazolylethylamine | DDT₁MF-2 Cells | Inositol Phosphate Accumulation | - | 42,000 | [10] |

Note: Ki and EC₅₀ values can vary significantly based on the cell type, receptor expression levels, and specific assay conditions used.

Section 3: Core Signaling Pathways

The activation of the H1R by an agonist initiates a well-defined signaling cascade that is crucial for its physiological functions. Understanding this pathway is essential for designing functional assays and interpreting experimental results. The canonical pathway leads to an increase in intracellular calcium, which is a measurable and reliable indicator of receptor activation.

Section 4: Experimental Protocols for In Vitro Characterization

To validate the activity of a novel H1R agonist, two primary types of in vitro assays are essential: a receptor binding assay to determine its affinity and a functional assay to measure its potency and efficacy.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

This protocol is designed to determine the binding affinity (Ki) of 3-Aminoethyl-1-methylpyrazole dihydrochloride by measuring its ability to compete with a known radiolabeled H1R antagonist for binding to the receptor.

Causality and Self-Validation: This assay's validity rests on the principle of competitive binding at equilibrium. The use of a saturating concentration of a known antagonist for non-specific binding determination ensures that the measured displacement is specific to the H1R. The Cheng-Prusoff equation provides a standardized method to convert the measured IC₅₀ to a Ki value, which is a true measure of affinity, independent of the radioligand concentration used.[12]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells (or another suitable cell line) stably expressing the human H1R.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of [³H]-mepyramine (a common H1R radioligand, used at its Kd concentration).

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, [³H]-mepyramine, and a high concentration of a known unlabeled H1R antagonist (e.g., 10 µM mianserin).

-

Competition Wells: Add membrane preparation, [³H]-mepyramine, and serial dilutions of the test compound (3-Aminoethyl-1-methylpyrazole dihydrochloride).

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Flux Functional Assay (Potency and Efficacy Determination)

This protocol measures the potency (EC₅₀) and efficacy of the agonist by detecting the transient increase in intracellular calcium that occurs upon H1R activation.

Causality and Self-Validation: This functional assay directly measures a key downstream event of H1R-Gq signaling. The use of a calcium-sensitive fluorescent dye provides a real-time readout of receptor activation.[4] Running a full dose-response curve for a known H1R agonist like histamine in parallel validates the assay's performance and provides a reference for determining the relative efficacy of the test compound.

Step-by-Step Methodology:

-

Cell Preparation:

-

Plate H1R-expressing cells in a black, clear-bottom 96-well or 384-well plate and grow to confluence.

-

On the day of the assay, remove the culture medium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Gently wash the cells with assay buffer to remove excess dye.

-

-

Assay Execution:

-

Use a fluorescence plate reader equipped with liquid handling injectors (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading for each well for 10-20 seconds.

-

Inject serial dilutions of the test compound (3-Aminoethyl-1-methylpyrazole dihydrochloride) or a reference agonist (histamine) into the wells.

-

Immediately begin measuring the change in fluorescence intensity over time (typically for 60-180 seconds).

-

-

Data Analysis:

-

Determine the peak fluorescence response (or area under the curve) for each concentration.

-

Subtract the baseline fluorescence from the peak response.

-

Plot the change in fluorescence against the log concentration of the agonist.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

-

The efficacy of the test compound can be expressed as a percentage of the maximal response induced by the reference agonist, histamine.

-

Section 5: In Vivo Applications and Considerations

Selective H1R agonists are valuable for elucidating the role of histamine in complex physiological processes in vivo. Preclinical studies often involve administering the compound to animal models to observe behavioral, physiological, or cellular changes.

-

Neuropharmacology: The H1R is highly expressed in the central nervous system and is known to regulate the sleep-wake cycle. Selective H1R agonists, such as 2-(3-trifluoromethylphenyl)histamine, have been administered intraventricularly in rats to demonstrate a significant increase in wakefulness, confirming the role of H1R in arousal.[1]

-

Microcirculation: In vivo studies using techniques like video microscopy on rat stomach submucosal arterioles have shown that selective H1R agonists induce concentration-dependent vasodilation.[12][13] This type of preparation allows for the characterization of receptor pharmacology in a native vascular bed.

Key Considerations for In Vivo Studies:

-

Route of Administration: The choice of administration (e.g., intravenous, intraperitoneal, intracerebroventricular) will depend on the target tissue and the blood-brain barrier permeability of the compound.

-

Pharmacokinetics: The half-life, distribution, and metabolism of the compound will influence the dosing regimen and the interpretation of results.

-

Selectivity: It is crucial to confirm that the observed effects are H1R-mediated by conducting parallel experiments with a selective H1R antagonist to block the agonist's effects.

Section 6: Safety, Handling, and Storage

As with any research chemical, proper safety precautions are paramount.

-

Hazard Identification: Based on available safety data for the CAS number 1221792-88-6, the compound is associated with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). The signal word is "Warning".[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound or its solutions.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Section 7: References

-

The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat. European Neuropsychopharmacology. [Link]

-

Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. [Link]

-

Investigation of the Binding Characteristics of Agonists and Various Antagonists Targeting Histamine 1 Receptor. National Genomics Data Center. [Link]

-

Investigation of the Binding Characteristics of Agonists and Various Antagonists Targeting Histamine 1 Receptor. PubMed. [Link]

-

In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. PubMed. [Link]

-

In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. PMC. [Link]

-

Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. PMC. [Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. ACS Publications. [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

-

Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. PMC. [Link]

-

Identification of a novel selective H1-antihistamine with optimized pharmacokinetic properties for clinical evaluation in the treatment of insomnia. PubMed. [Link]

-

Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology. ASPET Journals. [Link]

-

Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds. PubMed. [Link]

-

Pyrazole synthesis overview. Organic Chemistry Portal. [Link]

-

Pharmacology Histamine and Histamine receptor Antagonists. SlideShare. [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [https://www.rjpbcs.com/pdf/2018_9(1)/[14].pdf]([Link]14].pdf)

-

Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. MDPI. [Link]

-

Chemical differentiation of histamine H1- and H2-receptor agonists. ACS Publications. [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

-

Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties. PubMed. [Link]

-

Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view. PubMed. [Link]

-

Histamine H1-receptor-mediated modulation of NMDA receptors signaling responses. PubMed. [Link]

-

Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC. [Link]

-

Pharmacology of Antihistamines. PMC. [Link]

-

Characterization of histamine receptors mediating the stimulation of cyclic AMP accumulation in rabbit cerebral cortical slices. PubMed. [Link]

-

Histamine H1 receptor antagonists selectively kill cisplatin-resistant human cancer cells. Nature. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

Sources

- 1. The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-aminoethyl-1-methylpyrazole dihydrochloride | 1221792-88-6 [sigmaaldrich.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. OLB-PM-40760405 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Investigation of the Binding Characteristics of Agonists and Various Antagonists Targeting Histamine 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Navigating the Uncharted Territory of 3-Aminoethyl-1-methylpyrazole dihydrochloride: A Technical Guide Based on Analog Research

A candid acknowledgment to our fellow researchers, scientists, and drug development professionals: The landscape of chemical compounds is vast, and while many are extensively studied, others remain enigmatic. Our subject of inquiry, 3-Aminoethyl-1-methylpyrazole dihydrochloride , falls into the latter category. A thorough investigation of the current scientific literature reveals a significant scarcity of direct research on this specific molecule.

This guide, therefore, embarks on a unique path. In the spirit of scientific exploration and to provide a valuable resource, we will construct a foundational understanding of 3-Aminoethyl-1-methylpyrazole dihydrochloride by drawing parallels from its structurally related pyrazole analogs. It is imperative to underscore that the information presented herein is, by necessity, an informed extrapolation. The synthesis routes, potential biological activities, and experimental protocols are based on established knowledge of similar compounds. We posit that this analog-based approach will serve as a crucial starting point for researchers venturing into the study of this novel pyrazole derivative.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and insecticidal properties.[1][2][3] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

Deconstructing the Target: Chemical Properties of 3-Aminoethyl-1-methylpyrazole dihydrochloride

While experimental data for our target molecule is not publicly available, we can infer some of its basic properties from its chemical structure and information from chemical suppliers.

Table 1: Inferred Chemical Properties of 3-Aminoethyl-1-methylpyrazole dihydrochloride

| Property | Inferred Value/Information | Source |

| CAS Number | 1221792-88-6 | [4] |

| Linear Formula | C6H13Cl2N3 | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically offered at ≥95% | [4] |

| InChI Key | ZDGHWQCIIKIHNA-UHFFFAOYSA-N | [4] |

A Plausible Synthetic Route: Learning from Analogs

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5] A notable study on the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives provides a detailed and adaptable methodology that could likely be modified for the synthesis of 3-Aminoethyl-1-methylpyrazole dihydrochloride.[6]

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for 3-Aminoethyl-1-methylpyrazole dihydrochloride based on analog synthesis.

Detailed Experimental Protocol (Hypothetical)

It is crucial to reiterate that this is a hypothetical protocol based on the synthesis of related compounds and should be optimized with appropriate safety precautions in a laboratory setting.

-

Cyclocondensation:

-

To a solution of a suitable β-keto nitrile or β-keto ester (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-